

Spectroscopic Analysis of 4-(4-Chlorobenzoyl)Piperidine: A Technical Guide

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Compound of Interest

Compound Name: 4-(4-Chlorobenzoyl)Piperidine

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Abstract

4-(4-Chlorobenzoyl)piperidine is a heterocyclic ketone of significant interest in medicinal chemistry and drug development due to its presence as a key structural motif in various pharmacologically active compounds. A thorough understanding of its spectroscopic properties is fundamental for its synthesis, characterization, and quality control. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-(4-Chlorobenzoyl)piperidine**. While comprehensive experimental spectra for this specific compound are not readily available in public databases, this guide will leverage established principles of spectroscopy and data from closely related analogs to provide a robust predictive analysis. This document also outlines the standardized experimental protocols for acquiring high-quality spectroscopic data.

Chemical Structure and Key Features

4-(4-Chlorobenzoyl)piperidine possesses a well-defined structure comprising a piperidine ring acylated at the 4-position with a 4-chlorobenzoyl group. This structure gives rise to distinct spectroscopic signatures.

Molecular Formula: C₁₂H₁₄CINO[1]

Molecular Weight: 223.70 g/mol [1]

CAS Number: 53220-41-0[\[1\]](#)

The key structural components to consider for spectroscopic analysis are:

- 4-Chlorophenyl group: A para-substituted aromatic ring that will exhibit characteristic signals in both NMR and IR spectroscopy.
- Ketone carbonyl group: A strong chromophore in IR spectroscopy and an influential electron-withdrawing group affecting the chemical shifts of adjacent nuclei in NMR.
- Piperidine ring: A saturated heterocyclic amine that, in its chair conformation, will display distinct proton and carbon environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For **4-(4-Chlorobenzoyl)piperidine**, both ^1H and ^{13}C NMR are indispensable.

Predicted ^1H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The predicted chemical shifts (δ) in ppm relative to a standard solvent like CDCl_3 are as follows:

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Notes
H-2', H-6' (Aromatic)	7.8 - 8.0	Doublet	2H	Protons ortho to the carbonyl group, deshielded.
H-3', H-5' (Aromatic)	7.4 - 7.6	Doublet	2H	Protons meta to the carbonyl group.
H-4 (Piperidine)	3.2 - 3.5	Multiplet	1H	Methine proton alpha to the carbonyl group, deshielded.
H-2, H-6 (Piperidine, axial & equatorial)	2.8 - 3.2	Multiplets	4H	Protons on the carbons adjacent to the nitrogen.
H-3, H-5 (Piperidine, axial & equatorial)	1.7 - 2.1	Multiplets	4H	Protons on the carbons beta to the nitrogen.
N-H (Piperidine)	1.5 - 2.5	Broad singlet	1H	Chemical shift can vary with concentration and solvent.

Causality of Predictions: The aromatic protons ortho to the electron-withdrawing carbonyl group are expected to be the most downfield. The methine proton on the piperidine ring, also alpha to the carbonyl, will be significantly deshielded compared to a simple piperidine ring. The piperidine ring protons will likely show complex splitting patterns due to axial and equatorial environments and coupling to each other.

Predicted ^{13}C NMR Spectrum

The carbon-13 NMR spectrum will reveal the number of unique carbon environments.

Carbon	Predicted Chemical Shift (ppm)	Notes
C=O (Ketone)	198 - 202	The carbonyl carbon is highly deshielded.
C-1' (Aromatic)	135 - 138	Quaternary carbon attached to the carbonyl group.
C-4' (Aromatic)	138 - 141	Quaternary carbon bearing the chlorine atom.
C-2', C-6' (Aromatic)	129 - 131	Carbons ortho to the carbonyl group.
C-3', C-5' (Aromatic)	128 - 130	Carbons meta to the carbonyl group.
C-4 (Piperidine)	45 - 50	Methine carbon alpha to the carbonyl group.
C-2, C-6 (Piperidine)	42 - 46	Carbons adjacent to the nitrogen.
C-3, C-5 (Piperidine)	28 - 32	Carbons beta to the nitrogen.

Trustworthiness of Predictions: These predictions are based on established chemical shift increments and data from analogous structures containing 4-chlorobenzoyl and piperidine moieties. For instance, the chemical shifts of the aromatic carbons in (4-chlorophenyl)(phenyl)methanone provide a good reference for the benzoyl portion of the molecule.[\[2\]](#)

Experimental Protocol for NMR Data Acquisition

A self-validating NMR experiment requires careful sample preparation and instrument setup.

Workflow for NMR Analysis

Caption: Standard workflow for acquiring high-quality NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-(4-Chlorobenzoyl)piperidine** will be dominated by a few key absorptions.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity	Notes
N-H Stretch (Piperidine)	3300 - 3400	Medium, broad	Characteristic of a secondary amine.
C-H Stretch (Aromatic)	3000 - 3100	Medium	
C-H Stretch (Aliphatic)	2850 - 3000	Medium to Strong	
C=O Stretch (Ketone)	1670 - 1690	Strong, sharp	Conjugation with the aromatic ring lowers the frequency.
C=C Stretch (Aromatic)	1580 - 1600	Medium to Strong	
C-N Stretch (Piperidine)	1180 - 1250	Medium	
C-Cl Stretch	700 - 800	Strong	

Authoritative Grounding: The position of the carbonyl stretch is a key diagnostic peak. In a similar molecule, 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine, the carbonyl stretch was observed at 1636 cm⁻¹, which supports the predicted range.[\[3\]](#)

Experimental Protocol for IR Data Acquisition

Workflow for ATR-FTIR Analysis

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